2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide
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Overview
Description
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide is an organic compound with the molecular formula C14H18Cl3NO. It is characterized by its complex structure, which includes a dichloroacetamide group and a chlorophenyl group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide typically involves the reaction of 2,2-dichloroacetamide with 1-(4-chlorophenyl)-2-methylpentan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research to fully elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene (DDE): This compound shares structural similarities with 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide, particularly in the presence of chlorophenyl groups.
Chloramphenicol: Although structurally different, chloramphenicol shares some functional similarities in terms of its interaction with biological targets.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92302-43-7 |
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Molecular Formula |
C14H18Cl3NO |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C14H18Cl3NO/c1-3-8-14(2,18-13(19)12(16)17)9-10-4-6-11(15)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,18,19) |
InChI Key |
AUUPGLLCZMADSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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